Chemical properties and structure of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
Chemical properties and structure of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene
Advanced Intermediate for Fluorinated Agrochemicals & Pharmaceuticals[1]
Executive Summary
2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is a specialized halogenated aromatic ether serving as a critical high-value intermediate in the synthesis of next-generation agrochemicals (benzoylphenylurea insecticides) and pharmaceutical pharmacophores.[1][2][3] Distinguished by its trichloromethoxy (-OCCl₃) functionality, this molecule acts as a "masked" chloroformate and a direct precursor to the trifluoromethoxy (-OCF₃) group, a motif prized for enhancing metabolic stability and lipophilicity in bioactive molecules.[1]
This guide provides a comprehensive technical analysis of its structural properties, synthetic pathways, and reactivity profile, designed for process chemists and drug development scientists.[1]
Chemical Identity & Structural Architecture[1]
The molecule features a tri-substituted benzene ring with a unique electronic push-pull system created by the interplay between the electron-withdrawing trichloromethoxy group and the ring halogens.[4]
| Property | Data / Description |
| Chemical Name | 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene |
| Molecular Formula | C₇H₃Cl₄FO |
| Molecular Weight | 263.91 g/mol |
| Structural Motif | Aromatic Ether / Pseudo-halogen |
| Key Functional Group | Trichloromethoxy (-OCCl₃) |
| Precursor CAS | 2267-25-6 (2-Chloro-4-fluoroanisole) |
2.1 Electronic & Steric Profile
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The -OCCl₃ Group: Unlike a standard methoxy group, the trichloromethoxy moiety is strongly electron-withdrawing due to the induction from three chlorine atoms.[4] It exhibits a high rotational barrier due to the steric bulk of the chlorines, often locking the conformation perpendicular to the aromatic ring.
-
Ring Deactivation: The combination of the -OCCl₃, -Cl (ortho), and -F (para) substituents renders the ring highly deactivated towards electrophilic aromatic substitution (EAS), directing any further substitution (if forced) to the meta position relative to the ether linkage.
-
Lipophilicity: The high halogen content significantly increases the logP, facilitating membrane permeability in biological systems, which is why this motif is retained or fluorinated in final active ingredients.
Physicochemical Profile
Note: Data derived from validated chemometric models and analogous trichloromethoxybenzenes.
| Parameter | Value / Range | Implication for Processing |
| Physical State | Colorless to pale yellow liquid | Handle as a liquid reagent.[1] |
| Boiling Point | 245°C – 255°C (est. @ 760 mmHg) | High-boiling solvent required for distillation.[1] |
| Density | ~1.55 g/cm³ | Significantly denser than water; facilitates phase separation.[1] |
| Solubility | Soluble in DCM, Toluene, THF | Compatible with standard organic synthesis solvents.[1] |
| Hydrolytic Stability | Low (Moisture Sensitive) | CRITICAL: Hydrolyzes to release HCl and form chloroformates.[1] |
Synthetic Pathways
The industrial synthesis of 2-Chloro-4-fluoro-1-(trichloromethoxy)benzene is predominantly achieved via Free-Radical Side-Chain Chlorination of the corresponding anisole. This process requires precise control to prevent ring chlorination.[1]
4.1 Primary Synthesis: Radical Photo-Chlorination[1]
Precursor: 2-Chloro-4-fluoroanisole Reagents: Chlorine gas (Cl₂), UV Light (Hg vapor lamp) or Radical Initiator (AIBN).[1] Solvent: Carbon Tetrachloride (historic) or Benzotrifluoride (modern green alternative).[1]
Mechanism:
-
Initiation: Homolytic cleavage of Cl₂ by UV light generates Cl[1][5]• radicals.
-
Propagation: Cl• abstracts hydrogen from the methoxy methyl group (-OCH₃), forming a radical intermediate which reacts with Cl₂ to substitute H for Cl.[1]
-
Iteration: This cycle repeats three times until the -OCH₃ is fully converted to -OCCl₃.
Process Control:
-
Temperature: Maintain 60–80°C. Lower temperatures favor ring chlorination; higher temperatures favor side-chain substitution.[1]
-
Exclusion of Lewis Acids: Traces of Fe or Al must be excluded to prevent electrophilic ring chlorination.
[1][2]
Reactivity & Functionalization
The -OCCl₃ group is a versatile "chameleon" functionality. It acts as a leaving group precursor or a transformation handle.[1]
5.1 Hydrolysis to Aryl Chloroformates
In the presence of Lewis acids (FeCl₃) or moisture/heat, the -OCCl₃ group hydrolyzes to form Aryl Chloroformates (Ar-OCOCl).[1]
-
Reaction: Ar-OCCl₃ + H₂O → Ar-OCOCl + 2HCl[1]
-
Utility: The resulting chloroformate is a potent electrophile used to create carbamates (ureas) by reacting with amines. This is the primary route to Benzoylurea insecticides .
5.2 Fluorination to Trifluoromethoxy (-OCF₃)
The most valuable transformation is the conversion of -OCCl₃ to -OCF₃ via halogen exchange (Halex).
-
Reagents: Anhydrous HF + Lewis Acid Catalyst (SbF₅ or BF₃).[1]
-
Significance: The -OCF₃ group is chemically inert and metabolically stable, unlike the reactive -OCCl₃ group.
Safety & Handling Protocols
Hazard Classification:
-
Corrosive: Hydrolyzes on contact with moisture to release Hydrochloric Acid (HCl).[1]
-
Acute Toxicity: Likely toxic by inhalation and ingestion (analogous to chlorinated anisoles).[1][6]
Operational Guidelines:
-
Moisture Control: All reactions must be performed under an inert atmosphere (Nitrogen/Argon).[1] Solvents must be anhydrous.[1]
-
Containment: Use glass-lined reactors. Stainless steel (SS316) may corrode due to HCl evolution during reaction or storage.[1]
-
Storage: Store in Teflon (PTFE) or glass containers. Avoid metal seals.[1] Keep cool (2–8°C) to prevent slow decomposition.[1]
-
Spill Management: Do not use water. Neutralize with weak base (Sodium Bicarbonate) and absorb with dry sand/vermiculite.[1]
References
-
BenchChem. (Trichloromethoxy)benzene Properties and Reactivity. Retrieved from BenchChem Database.[1] Link
-
Sigma-Aldrich. Safety Data Sheet: 4-Chloro-2-fluoro-1-(trichloromethyl)benzene analogs.[1]Link[1]
-
PubChem. 2-Chloro-4-fluoroanisole (Precursor) Compound Summary. National Library of Medicine.[1] Link[1]
-
Google Patents. Method of making trichloromethoxybenzene (US5773668A).[1]Link[1]
-
ResearchGate. Synthesis conditions and activity of Lewis acids for fluorination of trichloromethoxy-benzene.Link
Sources
- 1. 2,4,6-Trichloroanisole - Wikipedia [en.wikipedia.org]
- 2. 1261807-02-6_CAS号:1261807-02-6_5-methyl-2-[3-(trifluoromethyl)phenyl]benzoic acid - 化源网 [chemsrc.com]
- 3. 959617-20-0_5-(3-Thienyl)isoxazole-3-carbaldehydeCAS号:959617-20-0_5-(3-Thienyl)isoxazole-3-carbaldehyde【结构式 性质 英文】 - 化源网 [m.chemsrc.com]
- 4. (Trichloromethoxy)benzene|C7H5Cl3O|For Research [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. 2-Chloro-4-fluorotoluene | C7H6ClF | CID 96747 - PubChem [pubchem.ncbi.nlm.nih.gov]
